molecular formula C18H18O2 B15045972 Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

Cat. No.: B15045972
M. Wt: 266.3 g/mol
InChI Key: NEDCGJPIPIYLPR-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring attached to a biphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate typically involves the cyclopropanation of a biphenyl derivative. One common method is the reaction of ethyl diazoacetate with a biphenyl compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction parameters, leading to higher yields and reduced by-products.

Types of Reactions:

    Oxidation: Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the biphenyl ring.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The biphenyl group can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate
  • Methyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate
  • Propyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate

Comparison: Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions. Compared to its methyl and propyl analogs, the ethyl ester may exhibit different solubility, stability, and biological activity, making it a distinct compound for various applications.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

ethyl (1R,2R)-2-(4-phenylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m0/s1

InChI Key

NEDCGJPIPIYLPR-DLBZAZTESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.